Summary of Application: The compound has been studied for its anti-viral activity against the white spot syndrome virus (WSSV) in freshwater crabs .
Methods of Application: The anti-viral activity of the compound was determined in freshwater crabs. Crabs were divided into three different experimental groups: healthy control groups received NTE buffer, positive control group crabs received WSSV, and treatment group crabs received WSSV along with the synthetic compound .
Results: Clinical signs of WSSV were observed in the positive and control groups; however, the treatment group showed a 100% survival rate. Confirmation was done using PCR, Western blot, and histopathology .
Summary of Application: The compound is an intermediate in the synthesis of Telmisartan , an angiotensin II receptor antagonist.
Summary of Application: The compound has been studied for its potential as a corrosion inhibitor .
Summary of Application: The compound is a useful synthetic intermediate .
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a benzimidazole ring. The molecular formula for this compound is , and it has a molecular weight of approximately 232.28 g/mol. The compound is notable for its potential applications in pharmaceuticals, particularly due to its biological activities.
Additionally, the compound can be involved in condensation reactions with aromatic aldehydes to form N'-benzylidene derivatives, which have been evaluated for their antioxidant properties .
The biological activity of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate has been explored in various studies. It has demonstrated significant antioxidant and anti-inflammatory properties. In particular, derivatives of this compound have shown effectiveness against inflammation and pain in experimental models . Moreover, a related compound, methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, exhibited notable anti-viral activity against the white spot syndrome virus in freshwater crabs .
The synthesis of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate typically involves several steps:
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate has several potential applications:
Interaction studies involving methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate have primarily focused on its binding affinity and activity against specific biological targets. For example, molecular docking studies have been conducted to assess how well the compound interacts with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . These studies help elucidate the mechanism by which the compound exerts its biological effects.
Several compounds share structural similarities with methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. Here are a few notable examples:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate | C13H15ClN2O2 | Anti-viral activity against white spot syndrome virus |
| 7-Methylbenzimidazole | C8H8N2 | Antimicrobial properties |
| Benzimidazole derivatives | Varies | Diverse pharmacological activities including anti-cancer and anti-inflammatory |
The uniqueness of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate lies in its specific side chains and the resultant biological activities that may differ significantly from those of its analogs.
The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for substitutive nomenclature, which represents the main method for naming organic chemical compounds [25]. The systematic name is constructed by identifying the most senior parent compound and representing the substitution of hydrogen atoms through appropriate suffixes and prefixes with locants that specify their positions [25].
An alternative International Union of Pure and Applied Chemistry accepted name is methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate [1]. This variation reflects the tautomeric nature of the benzimidazole ring system, where the hydrogen atom can be associated with either nitrogen atom in the imidazole portion of the molecule [1].
The compound possesses the Chemical Abstracts Service registry number 152628-00-7, which serves as its unique numerical identifier in chemical databases [1] [2]. The molecular formula is C13H16N2O2, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight is precisely 232.28 grams per mole [1] [2].
| Property | Value |
|---|---|
| Chemical Name (International Union of Pure and Applied Chemistry) | methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate [1] |
| Alternative International Union of Pure and Applied Chemistry Name | methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate [1] |
| Chemical Abstracts Service Number | 152628-00-7 [1] [2] |
| Molecular Formula | C13H16N2O2 [1] [2] |
| Molecular Weight | 232.28 g/mol [1] [2] |
| InChI | InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) [1] |
| InChI Key | DEFDQXCQBZEOGY-UHFFFAOYSA-N [1] [2] |
| SMILES | CCCC1=NC2=CC(=CC(C)=C2N1)C(=O)OC [1] [2] |
The compound is known by several alternative systematic names that reflect different approaches to numbering the benzimidazole ring system [1] [3]. These include methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate and 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester [1] [3]. The variation in numbering arises from different conventions for designating the positions on the benzimidazole ring system [1].
Additional synonyms include 7-methyl-2-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester and METHYL 7-METHYL-2-PROPYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLATE [1] [3]. The term benzodiazole represents an alternative designation for the benzimidazole ring system, emphasizing the diazole (two nitrogen) nature of the heterocyclic component [1].
| Synonym | Source |
|---|---|
| Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate [1] [3] | PubChem, ChemicalBook |
| 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester [1] [3] | PubChem, ChemicalBook |
| 7-methyl-2-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester [3] | ChemicalBook |
| METHYL 7-METHYL-2-PROPYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLATE [1] | PubChem |
| 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl-, methyl ester [1] | PubChem |
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic compounds [13] [14]. Benzimidazoles are characterized as heterocyclic aromatic organic compounds consisting of a bicyclic structure where a benzene ring is fused to an imidazole ring at the 4 and 5 positions [13] [14]. This class of compounds represents one of the most frequently used ring systems for pharmaceutical applications and exhibits diverse biological activities [13] [16].
The compound is classified as a bicyclic heterocycle containing nitrogen heteroatoms [14] [15]. The benzimidazole core consists of a benzene ring fused to an imidazole ring, where the imidazole component contains two nitrogen atoms at positions 1 and 3 of the five-membered ring [13] [14]. This heterocyclic framework contributes to the compound's chemical reactivity and potential biological activity [14] [15].
The carboxylate ester functional group represents the primary reactive component of this molecule [18] [20]. Esters are organic compounds derived from carboxylic acids where the hydrogen atom of the carboxyl group is replaced by an organyl group [23]. In this specific case, the carboxylic acid has been esterified with methanol to form a methyl ester [18] [19]. The ester functional group is characterized by the presence of a carbonyl group adjacent to an ether-like bond, represented by the general formula R-CO-OR' [21] [23].
This compound is classified as a heteroaromatic system due to the presence of nitrogen atoms within the aromatic ring structure [13]. The benzimidazole core maintains aromaticity through the delocalization of electrons across both the benzene and imidazole portions of the molecule [13] [14]. The aromatic character contributes to the stability of the compound and influences its chemical properties [13].
| Classification Category | Classification | Description |
|---|---|---|
| Chemical Class | Benzimidazole derivative [13] [14] | Belongs to compounds with benzene ring fused to imidazole ring |
| Functional Group | Carboxylate ester [18] [23] | Contains carboxyl group esterified with methanol |
| Heterocyclic Type | Bicyclic heterocycle [14] | Contains two fused rings with nitrogen heteroatoms |
| Ring System | Fused benzene-imidazole ring system [13] [14] | Aromatic bicyclic system with benzene fused to imidazole |
| Aromatic Classification | Heteroaromatic compound [13] | Contains aromatic rings with nitrogen heteroatoms |
| Ester Type | Methyl ester of carboxylic acid [18] [19] | Carboxylic acid derivative with methyl group replacement |
| Substitution Pattern | Disubstituted benzimidazole [1] | Benzimidazole core with methyl and propyl substituents |
| Molecular Framework | Organic heterocyclic compound [14] | Carbon-based compound with nitrogen heteroatoms in rings |
The compound exhibits a specific substitution pattern on the benzimidazole core structure [1]. The methyl group is positioned at the 7-position of the benzimidazole ring system, while the propyl group occupies the 2-position [1]. This substitution pattern influences both the physical properties and potential biological activity of the molecule [1]. The carboxylate ester functionality is located at the 5-position, completing the trisubstituted benzimidazole framework [1].
The historical context of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate must be understood within the broader development of benzimidazole chemistry, which represents one of the most significant achievements in heterocyclic chemistry over the past century and a half [1] [2].
The foundational work began in 1872 when Hoebrecker achieved the first synthesis of a benzimidazole derivative through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, yielding 2,5-dimethyl-benzimidazole [2] [3]. This pioneering synthesis established the fundamental chemistry that would eventually enable the development of thousands of benzimidazole derivatives, including the specific compound under examination. Concurrent research by Ladenberg and Wundt between 1872 and 1878 provided alternative synthetic approaches, creating the methodological foundation for modern benzimidazole chemistry [4] [5].
The significance of these early discoveries cannot be overstated, as they established benzimidazole as a viable synthetic target and laid the groundwork for what would become one of the most important heterocyclic systems in pharmaceutical chemistry [6] [7].
The period from 1940 to 1950 marked a crucial turning point in benzimidazole research when scientists began to recognize the biological significance of this heterocyclic system [8]. In 1944, Woolley conducted the first systematic investigation of benzimidazole biological activity, speculating that these compounds might exhibit purine-like biological responses [9] [8].
The breakthrough came in 1949 when Brink and Folkers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, establishing an immediate connection between benzimidazole chemistry and essential biological processes [8] [10]. This discovery was further validated by Emerson and colleagues in 1950, who demonstrated that certain benzimidazole derivatives possessed vitamin B12-like activity [8].
The 1960s witnessed the pharmaceutical breakthrough that established benzimidazoles as a major drug class. Brown and his team at Merck Sharp and Dohme Laboratories discovered thiabendazole in 1961, demonstrating broad-spectrum anthelmintic activity that revolutionized parasitic disease treatment [5] [11] [10]. This discovery opened a new era in pharmaceutical development, proving that benzimidazole derivatives could serve as effective therapeutic agents with significant clinical impact [8].
The success of thiabendazole stimulated extensive research across multiple pharmaceutical companies, leading to the development of numerous benzimidazole-based drugs including mebendazole, flubendazole, albendazole, and eventually cardiovascular agents like telmisartan, for which Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate serves as a key synthetic intermediate [12] [13] [10].
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate represents a modern evolution of benzimidazole chemistry, first structurally identified in the PubChem database in 2006 [14]. The compound embodies the sophisticated understanding of structure-activity relationships that has developed over more than a century of benzimidazole research .
The specific substitution pattern of this compound—featuring a methyl ester at position 5, a methyl group at position 7, and a propyl group at position 2—reflects the advanced medicinal chemistry principles that guide modern drug development [14] [12]. This structural design demonstrates how historical knowledge of benzimidazole chemistry has been applied to create compounds with optimized pharmaceutical properties [16] .
| Year | Milestone | Researcher/Company | Significance |
|---|---|---|---|
| 1872 | First synthesis of benzimidazole by Hoebrecker | Hoebrecker | First synthesis of 2,5-dimethyl-benzimidazole |
| 1878 | Ladenberg and Wundt synthesis methods | Ladenberg & Wundt | Alternative synthesis methods established |
| 1944 | First investigation of biological activity | Woolley | First documented biological activity study |
| 1949 | Vitamin B12 degradation product discovery | Brink & Folkers | Discovery of benzimidazole in vitamin B12 structure |
| 1961 | Thiabendazole discovery at Merck | Brown et al. (Merck) | Breakthrough in anthelmintic therapy |
| 1977 | Astemizole discovery at Janssen | Janssen Pharmaceuticals | Antihistamine applications |
| 1990 | Proton pump inhibitor development | Pharmaceutical industry | Gastric acid inhibition |
| 2006 | Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate identification | PubChem Database | Compound identification and documentation |
| 2019 | Anti-inflammatory and antioxidant research published | University research groups | Published biological activity data |
| 2021 | Antiviral activity against WSSV demonstrated | Biotechnology companies | Antiviral application validation |
| Research Area | Key Findings | Significance |
|---|---|---|
| Chemical Structure | Benzimidazole derivative with methyl ester at position 5, methyl at position 7, propyl at position 2 | Representative of modern benzimidazole derivatives with specific substitution pattern |
| Molecular Properties | Molecular formula C13H16N2O2, molecular weight 232.28 g/mol, CAS number 152628-00-7 | Favorable physicochemical properties for pharmaceutical development |
| Synthesis Methods | Synthesis via condensation reactions, sodium dithionite reduction, esterification processes | Efficient synthetic routes enable commercial viability |
| Pharmaceutical Applications | Intermediate in telmisartan synthesis, pharmaceutical building block, API intermediate | Important role in cardiovascular medicine development |
| Biological Activity | Antiviral activity against WSSV, anti-inflammatory properties, antioxidant effects | Demonstrates therapeutic potential of benzimidazole platform |
| Research Context | Part of broader benzimidazole research program spanning 150+ years | Continuation of historical benzimidazole research tradition |